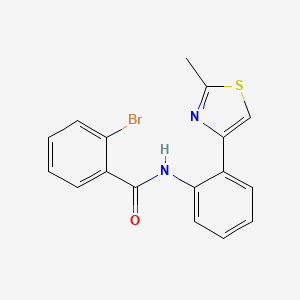

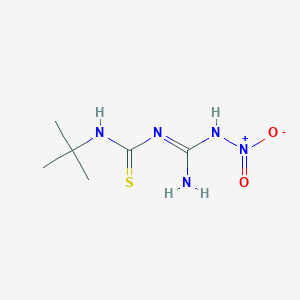

3-tert-butyl-1-(N-nitrocarbamimidoyl)thiourea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves multicomponent reactions, organocatalysis, and the use of tert-butyl groups as stabilizing agents. For instance, tert-butyl nitrite has been used as both an oxidant and a N1 synthon in a reaction leading to the formation of fused quinolines and isoquinolines through sequential C-N bond formations . Additionally, primary amine-thiourea catalysts based on di-tert-butyl aspartate have been employed in Michael reactions, indicating the importance of tert-butyl groups in stabilizing reactive intermediates . Furthermore, the synthesis of N-tert-butyl-N'-thio derivatives has been reported, which involves the reaction of chlorosulfenyl compounds with imidacloprid in the presence of sodium hydride .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques and theoretical calculations. For example, the crystal structure of a novel carbacylamidophosphate containing tert-butyl groups was determined using X-ray diffraction, revealing a hexameric chain structure stabilized by hydrogen bonds . Similarly, the structure of a thiourea derivative was analyzed, showing a planar carbonylthiourea group and polymeric ribbons in the lattice formed by hydrogen bonds .

Chemical Reactions Analysis

The chemical reactions involving tert-butyl and thiourea derivatives are diverse. The Michael reaction is a common transformation where these compounds act as catalysts or reactants. The organocatalytic Michael reaction of ketones with nitrodienes utilizing a primary amine-thiourea based on di-tert-butyl aspartate demonstrates the reactivity and enantioselectivity achievable with these compounds . Additionally, the synthesis of enantioenriched azo compounds through the diaza-ene reaction of formaldehyde N-tert-butyl hydrazone with nitroalkenes highlights the versatility of tert-butyl-containing hydrazones in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl and thiourea derivatives are influenced by their molecular structure and the presence of stabilizing groups. The high stability and reactivity of tert-butyl-based catalysts facilitate improved reaction conditions and high yields in Michael reactions . The crystal structure analysis of related compounds provides insights into the intermolecular interactions, such as hydrogen bonding, that contribute to the stability and packing of these molecules in the solid state .

Wissenschaftliche Forschungsanwendungen

Coordination Chemistry and Biological Applications

1-(acyl/aroyl)-3-(substituted) thioureas have found extensive applications as ligands in coordination chemistry. The nitrogen substituents in these compounds influence intra- and intermolecular hydrogen-bonding interactions, affecting their coordination properties. These ligands, including derivatives similar to 3-tert-butyl-1-(N-nitrocarbamimidoyl)thiourea, have novel applications in transition metal complexes, demonstrating potential for interdisciplinary approaches that combine chemical versatility and detailed structural properties with biological applications (Saeed, Flörke, & Erben, 2014).

Environmental Remediation

Thioureas and their derivatives, akin to this compound, play a significant role in environmental chemistry, particularly in the biodegradation of pollutants. For example, methyl tert-butyl ether (MTBE), a gasoline additive, and its degradation product, tert-butyl alcohol (TBA), have been subjects of study. Microorganisms capable of degrading MTBE and TBA have been identified, highlighting the potential of thiourea derivatives in bioremediation efforts to address contamination in soil and groundwater. This research underscores the importance of understanding the biodegradability and environmental fate of such compounds (Thornton et al., 2020).

Chemosensing Applications

Thioureas and their derivatives have been employed as chemosensors due to their nucleophilic characteristics, which allow for significant inter- and intramolecular hydrogen bonding. These compounds are utilized in highly sensitive, selective, and simple fluorimetric and colorimetric chemosensors for detecting various anions and neutral analytes. The versatility of thiourea-based chemosensors extends their application to biological, environmental, and agricultural samples, demonstrating their importance in detecting environmental pollutants and other analytes (Al-Saidi & Khan, 2022).

Eigenschaften

IUPAC Name |

(1E)-1-[amino(nitramido)methylidene]-3-tert-butylthiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N5O2S/c1-6(2,3)9-5(14)8-4(7)10-11(12)13/h1-3H3,(H4,7,8,9,10,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKHDCZRNZUWCAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=S)N=C(N)N[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NC(=S)/N=C(\N)/N[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[2-[(E)-2-cyanoethenyl]-4,6-dimethylthieno[2,3-b]pyridin-3-yl]-N,N-dimethylmethanimidamide](/img/structure/B2504925.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(5-methylfuran-2-yl)propanamide](/img/structure/B2504928.png)

![5-isopropyl-7-(4-(4-methoxybenzoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2504935.png)

![2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptane-1-carboxylic acid](/img/structure/B2504938.png)